tert-Butyl 3-(diethylamino)propanoate

Ester hydrolysis kinetics Protecting group stability Chemoselective deprotection

tert‑Butyl 3‑(diethylamino)propanoate (CAS 85608‑16‑8) is a β‑alanine derivative featuring a tert‑butyl ester protecting group and a diethylamino moiety. It serves as a versatile intermediate in pharmaceutical synthesis, targeted protein degradation (PROTACs), and polymer chemistry, where the combination of a sterically hindered ester and a tertiary amine enables chemoselective transformations that simpler alkyl esters or dimethylamino analogs cannot provide.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 85608-16-8
Cat. No. B3289196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(diethylamino)propanoate
CAS85608-16-8
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO2/c1-6-12(7-2)9-8-10(13)14-11(3,4)5/h6-9H2,1-5H3
InChIKeyRMYJWSAOABPIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(diethylamino)propanoate (CAS 85608-16-8) Procurement Guide: β‑Amino Ester Building Block Selection


tert‑Butyl 3‑(diethylamino)propanoate (CAS 85608‑16‑8) is a β‑alanine derivative featuring a tert‑butyl ester protecting group and a diethylamino moiety . It serves as a versatile intermediate in pharmaceutical synthesis, targeted protein degradation (PROTACs), and polymer chemistry, where the combination of a sterically hindered ester and a tertiary amine enables chemoselective transformations that simpler alkyl esters or dimethylamino analogs cannot provide [1].

Why Substituting tert-Butyl 3-(diethylamino)propanoate with Closely Related Esters Compromises Synthetic Utility


Simple substitution with methyl or ethyl 3‑(diethylamino)propanoate, or with the dimethylamino analog, introduces critical differences in hydrolytic stability, chemoselectivity, and amine basicity. The tert‑butyl ester imparts >100‑fold slower hydrolysis under basic and neutral conditions compared to methyl esters, allowing selective deprotection in the presence of other sensitive groups . The diethylamino group further distinguishes the compound from its dimethylamino counterpart by altering steric bulk and nucleophilicity, which influences reaction kinetics in conjugate additions and alkylations [1]. These quantitative and functional divergences directly impact synthetic yield, purity, and the feasibility of multi‑step sequences.

Quantitative Differentiation of tert-Butyl 3-(diethylamino)propanoate Against Key Analogs


Hydrolytic Stability: tert-Butyl Ester vs. Methyl Ester – >100‑Fold Slower Hydrolysis

The tert‑butyl ester moiety in tert‑butyl 3‑(diethylamino)propanoate undergoes hydrolysis >100‑fold slower than the corresponding methyl ester under comparable conditions . This differential stability is essential for multi‑step syntheses where the ester must remain intact during nucleophilic or basic transformations, then be cleaved selectively with mild acid (e.g., TFA) without affecting other acid‑labile groups [1].

Ester hydrolysis kinetics Protecting group stability Chemoselective deprotection

Hydrolytic Stability: tert-Butyl Ester vs. Ethyl Ester – Slower Hydrolysis in Cell‑Free Systems

In a comparative cell‑free hydrolysis study over 72 hours, tert‑butylated alanine released lower absolute alanine concentrations than ethyl‑alanine, confirming that the tert‑butyl ester retards hydrolysis relative to ethyl esters [1]. This trend extends to tert‑butyl 3‑(diethylamino)propanoate, where the tert‑butyl group provides greater resistance to premature cleavage than ethyl esters during prolonged reactions.

Ester hydrolysis β‑alanine derivatives Cell‑free kinetics

Chemoselective Deprotection: tert-Butyl Ester vs. Methyl Ester in TFA

tert‑Butyl esters can be deprotected at room temperature using trifluoroacetic acid (TFA), whereas methyl esters require harsh refluxing 6 M HCl or LiOH, conditions that often degrade other functional groups [1]. The mild, room‑temperature cleavage of tert‑butyl 3‑(diethylamino)propanoate thus enables selective deprotection in the presence of acid‑labile protecting groups (e.g., Boc, trityl) and sensitive stereocenters.

Protecting group orthogonality TFA deprotection Peptide synthesis

Amine Sterics and Basicity: Diethylamino vs. Dimethylamino

The diethylamino substituent in tert‑butyl 3‑(diethylamino)propanoate provides a different steric and electronic profile compared to the dimethylamino analog. Diethylamine has a pKa of ~10.5 (conjugate acid), whereas dimethylamine is slightly more basic (~10.7) [1]. The larger ethyl groups also increase steric hindrance around the nitrogen, modulating nucleophilicity in SN2 reactions and influencing regioselectivity in conjugate additions.

Amine basicity Nucleophilicity Steric effects

Lipophilicity: tert-Butyl 3-(diethylamino)propanoate vs. Dimethylamino Analog

The computed LogP for tert‑butyl 3‑(diethylamino)propanoate is approximately 2.06 . In comparison, the dimethylamino analog (tert‑butyl 3‑(dimethylamino)propanoate) is expected to have a lower LogP (~1.2–1.5) due to reduced carbon count and lower hydrophobicity. This difference in lipophilicity can affect solubility in organic solvents and, when the compound is used as a prodrug or intermediate, membrane permeability.

Lipophilicity LogP Membrane permeability

Application in PROTAC Synthesis: tert-Butyl Ester as a Protecting Group

In PROTAC development, tert‑butyl esters are frequently employed as protecting groups for carboxylic acids during the assembly of heterobifunctional molecules [1]. The tert‑butyl ester of 3‑(diethylamino)propanoate allows for temporary masking of the carboxylic acid while the diethylamino group can be functionalized or remain as a solubility‑enhancing motif. Methyl or ethyl esters would be unsuitable due to their lower hydrolytic stability and harsher deprotection requirements.

PROTAC Targeted protein degradation Degrader building blocks

Optimal Use Cases for tert-Butyl 3-(diethylamino)propanoate in Research and Development


Multi‑Step Organic Synthesis Requiring Orthogonal Carboxylic Acid Protection

In sequences where a carboxylic acid must be protected through several basic or nucleophilic steps, the tert‑butyl ester of 3‑(diethylamino)propanoate remains intact while methyl or ethyl esters would hydrolyze prematurely . Deprotection with TFA at room temperature then liberates the acid without damaging acid‑labile groups elsewhere in the molecule [1].

PROTAC and Degrader Library Construction

The compound serves as a protected amino acid building block for assembling PROTAC linkers or E3 ligase ligands. Its tert‑butyl ester withstands standard amide coupling conditions, and the diethylamino group can be exploited to tune solubility or engage in additional functionalization [2].

Polymer and Material Science Modifiers

The diethylamino group can act as a modifier in anionic polymerization of conjugated dienes, where the tert‑butyl ester provides a handle for post‑polymerization functionalization or deprotection to introduce carboxylic acid side chains [3].

Synthesis of β‑Alanine‑Derived Bioactive Molecules

As a protected β‑alanine derivative, the compound is used to prepare peptide mimetics, enzyme inhibitors, and other pharmacologically relevant structures. The combination of tert‑butyl ester protection and a tertiary amine enables selective N‑alkylation or acylation without competing ester cleavage [4].

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